Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with various reagents under controlled conditions . One common method includes the use of Dess-Martin periodinane in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The production involves standard organic synthesis techniques and purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at 0°C.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Uniqueness
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating novel compounds and exploring new chemical spaces .
Biological Activity
Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, with CAS number 1330764-06-1, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H21NO4 |
Molecular Weight | 243.299 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 361.1 ± 27.0 °C |
Flash Point | 172.2 ± 23.7 °C |
LogP | -0.15 |
These properties indicate that the compound is relatively stable under standard conditions, which is essential for its potential use in pharmaceutical applications.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Cytotoxicity : Preliminary studies suggest that the compound may have low cytotoxicity while maintaining potent activity against specific cancer cell lines. This characteristic makes it a candidate for further development as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical biological pathways, including those related to tumor growth and metastasis .
- Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- A study on related spirocyclic compounds demonstrated their ability to inhibit tumor cell proliferation in vitro, suggesting that modifications in their structure can enhance their therapeutic potential .
- Another investigation found that derivatives of azaspiro compounds showed promising results in reducing tumorigenesis in animal models, indicating a pathway for developing new cancer therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but initial findings suggest favorable absorption and distribution characteristics due to its lipophilicity (LogP value) and molecular structure .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity can lead to more potent derivatives.
- Clinical Trials : Conducting clinical trials will be crucial to establish safety and efficacy in humans.
- Combination Therapies : Investigating the potential of this compound in combination with existing therapies could enhance treatment outcomes for patients with resistant cancers.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-12(7-13)4-9(5-14)16-8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
VNNWYCJUTNYKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CO |
Origin of Product |
United States |
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